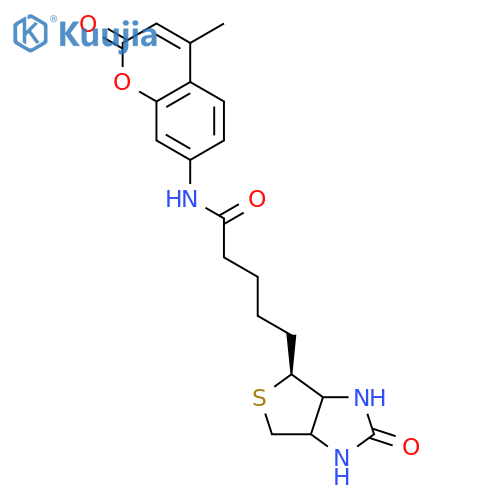Cas no 191223-35-5 (N-D-Biotinyl-7-amino-4-methylcoumarin)

191223-35-5 structure
商品名:N-D-Biotinyl-7-amino-4-methylcoumarin
N-D-Biotinyl-7-amino-4-methylcoumarin 化学的及び物理的性質
名前と識別子
-
- N-D-Biotinyl-7-amino-4-methylcoumarin
- (3aS,4S,6aR)-Hexahydro-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
- n-d-biotinyl-7-amino-4-methylcoumarin:(3as,4s,6ar)-hexahydro-n-(4-methyl-2-oxo-2h-1-benzopyran-7-yl)-2-oxo-1h-thieno(3,4-d)IMIDAZOLE-4-pentanamide
- 5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(4-methyl-2-oxochromen-7-yl)pentanamide
- 191223-35-5
- 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-2-oxo-, (3aS,4S,6aR)-
- N-(4-Methyl-2-oxo-2H-chromen-7-yl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
-
- インチ: 1S/C20H23N3O4S/c1-11-8-18(25)27-15-9-12(6-7-13(11)15)21-17(24)5-3-2-4-16-19-14(10-28-16)22-20(26)23-19/h6-9,14,16,19H,2-5,10H2,1H3,(H,21,24)(H2,22,23,26)/t14-,16-,19-/m0/s1
- InChIKey: ZQYSEURIFUZXSJ-RCDNUKIMSA-N
- ほほえんだ: O=C(NC1C=CC2C(=CC(OC=2C=1)=O)C)CCCC[C@@H]1SCC2NC(NC12)=O
計算された属性
- せいみつぶんしりょう: 401.14100
- どういたいしつりょう: 401.14092740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 682
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 122Ų
じっけんとくせい
- 密度みつど: 1.317
- PSA: 125.74000
- LogP: 3.49630
N-D-Biotinyl-7-amino-4-methylcoumarin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B394925-5mg |
N-d-Biotinyl-7-amino-4-methylcoumarin |
191223-35-5 | 5mg |
$ 219.00 | 2023-04-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-219097-5 mg |
N-d-Biotinyl-7-amino-4-methylcoumarin, |
191223-35-5 | ≥95% | 5mg |
¥2,708.00 | 2023-07-10 | |
| A2B Chem LLC | AB12725-100mg |
1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-2-oxo-, (3aS,4S,6aR)- |
191223-35-5 | 98% | 100mg |
$972.00 | 2024-04-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-219097-5mg |
N-d-Biotinyl-7-amino-4-methylcoumarin, |
191223-35-5 | ≥95% | 5mg |
¥2708.00 | 2023-09-05 | |
| TRC | B394925-50mg |
N-d-Biotinyl-7-amino-4-methylcoumarin |
191223-35-5 | 50mg |
$ 1654.00 | 2023-04-18 |
N-D-Biotinyl-7-amino-4-methylcoumarin 関連文献
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
191223-35-5 (N-D-Biotinyl-7-amino-4-methylcoumarin) 関連製品
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 124-83-4((1R,3S)-Camphoric Acid)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
